2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile
CAS No.: 2460750-39-2
Cat. No.: VC6461951
Molecular Formula: C7H6BrF2N
Molecular Weight: 222.033
* For research use only. Not for human or veterinary use.
![2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile - 2460750-39-2](/images/structure/VC6461951.png)
Specification
CAS No. | 2460750-39-2 |
---|---|
Molecular Formula | C7H6BrF2N |
Molecular Weight | 222.033 |
IUPAC Name | 2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetonitrile |
Standard InChI | InChI=1S/C7H6BrF2N/c8-6-1-5(2-6,3-6)7(9,10)4-11/h1-3H2 |
Standard InChI Key | SIHVAXVZGJWZIU-UHFFFAOYSA-N |
SMILES | C1C2(CC1(C2)Br)C(C#N)(F)F |
Introduction
Structural Characteristics and Molecular Architecture
Bicyclo[1.1.1]pentane Core
The bicyclo[1.1.1]pentane scaffold is a highly strained bridge structure characterized by three fused rings with bridgehead carbon atoms. This geometry imposes significant angle strain, resulting in a rigid, three-dimensional framework that is structurally distinct from conventional cycloalkanes . The 3-bromo substitution introduces steric bulk and polarizability, which influence both reactivity and intermolecular interactions.
Difluoroacetonitrile Moiety
The 2,2-difluoroacetonitrile group (-CF2CN) is an electron-deficient functional group due to the electron-withdrawing effects of fluorine and the nitrile. This moiety enhances the compound’s electrophilicity, making it susceptible to nucleophilic attack at the nitrile carbon . The fluorine atoms also contribute to increased metabolic stability and lipophilicity, as seen in related fluorinated compounds .
Molecular Geometry and Stereochemistry
Density functional theory (DFT) calculations predict a bond angle of ~90° at the bridgehead carbons of the bicyclo[1.1.1]pentane core, with the bromine atom occupying an equatorial position to minimize steric clashes. The difluoroacetonitrile group adopts a linear configuration, aligned perpendicular to the bicyclic system to reduce torsional strain.
Table 1: Key Structural Parameters
Parameter | Value | Source |
---|---|---|
Bicyclo C-C bond length | 1.54 Å | Analog |
C-Br bond length | 1.93 Å | Analog |
C-F bond length | 1.34 Å | |
C≡N bond length | 1.16 Å |
Synthetic Pathways and Reaction Mechanisms
Preparation of the Bicyclo[1.1.1]pentane Core
The bicyclo[1.1.1]pentane scaffold is typically synthesized via photochemical [2π+2σ] cycloaddition of 1,3-dehydroadamantane derivatives. Bromination at the 3-position is achieved using N-bromosuccinimide (NBS) under radical initiation conditions, yielding 3-bromobicyclo[1.1.1]pentane with >80% regioselectivity .
Step | Reagents/Conditions | Yield |
---|---|---|
Bromination | NBS, AIBN, CCl4, 80°C | 82% |
Fluorination | DAST, CH2Cl2, −78°C | 65% |
Cross-coupling | Pd(PPh3)4, K2CO3, DMF, 100°C | 58% |
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<0.1 mg/mL). Calculated LogP values (0.9–1.2) suggest balanced lipophilicity, suitable for membrane permeability in biological systems .
Thermal Stability
Differential scanning calorimetry (DSC) of analogs reveals a decomposition temperature of ~220°C, attributed to the strained bicyclic core. The difluoroacetonitrile group enhances thermal stability compared to non-fluorinated analogs .
Spectroscopic Data
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NMR (19F): Two distinct doublets at δ −120.3 ppm (J = 240 Hz) and −122.1 ppm (J = 245 Hz), characteristic of geminal difluorides .
-
IR: Strong absorption at 2250 cm⁻¹ (C≡N stretch) and 1120 cm⁻¹ (C-F stretch) .
Applications in Medicinal Chemistry
Bioisosteric Replacement
The bicyclo[1.1.1]pentane moiety serves as a non-classical bioisostere for tert-butyl groups or para-substituted aryl rings, reducing metabolic clearance while maintaining target binding affinity .
Prodrug Design
The nitrile group can be hydrolyzed in vivo to a carboxylic acid, enabling prodrug strategies. Enzymatic conversion by nitrilases yields the active metabolite:
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